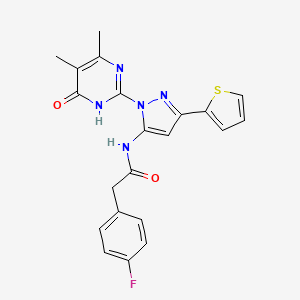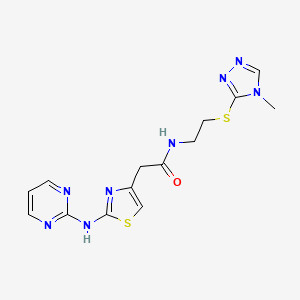![molecular formula C10H7F5N2O3 B2830929 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea CAS No. 321944-49-4](/img/structure/B2830929.png)
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoroacetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(difluoromethoxy)aniline+trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the difluoromethoxy group with a thiol group yields a thiol-substituted derivative.
Hydrolysis: The major products are 2-(difluoromethoxy)aniline and trifluoroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its specific structural features.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural motifs are of interest for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoroacetamide groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The compound may also act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)carbamoyl-2,2,2-trifluoroacetamide
- N-(2-methoxyphenyl)carbamoyl-2,2,2-trifluoroacetamide
- N-(2-nitrophenyl)carbamoyl-2,2,2-trifluoroacetamide
Uniqueness
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is unique due to the presence of both difluoromethoxy and trifluoroacetamide groups. These functional groups confer distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds with different substituents.
属性
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5N2O3/c11-8(12)20-6-4-2-1-3-5(6)16-9(19)17-7(18)10(13,14)15/h1-4,8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLVXXQCYBKKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2830849.png)
![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2830851.png)



![N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2830855.png)







